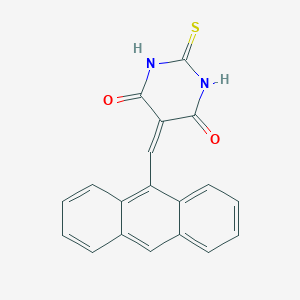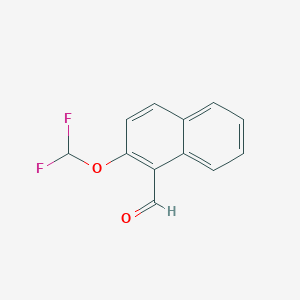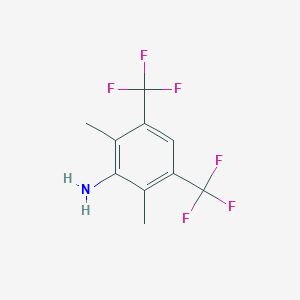![molecular formula C24H21ClN2O4 B380516 2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole CAS No. 315235-06-4](/img/structure/B380516.png)
2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole, also known as CDMB-NI, is a synthetic compound that belongs to the indole family. It is a novel chemical entity that has been studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. 2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In addition, 2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole has been shown to have neuroprotective effects, which may be due to its antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It has also been shown to have low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, one limitation of 2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole is that its exact mechanism of action is not fully understood, which may limit its potential applications in scientific research.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole. One direction is to further investigate its potential applications in the treatment of cancer and neurodegenerative diseases. Another direction is to study its potential use as a fluorescent probe for imaging applications. In addition, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole and to identify potential targets for its therapeutic effects.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole involves a multistep process that starts with the reaction of 4-chloroaniline with 3,4-dimethoxybenzaldehyde to form 2-(4-chlorophenyl)-3,4-dimethoxybenzaldehyde. This intermediate is then reacted with nitromethane and ammonium acetate to form 2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole. The synthesis method has been optimized to produce high yields of pure 2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole has been studied for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4/c1-30-21-12-9-16(13-22(21)31-2)19(14-27(28)29)23-18-5-3-4-6-20(18)26-24(23)15-7-10-17(25)11-8-15/h3-13,19,26H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJCBPDPVZXYBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-[1,1'-biphenyl]-4-yl-2-[(3-methylphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B380433.png)
![1-(4-Bromophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B380434.png)
![2-(4-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-methyl-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B380435.png)
![2-(4-[4-(difluoromethoxy)phenyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B380436.png)

![2-[(2Z)-4-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B380439.png)



![2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B380446.png)
![1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone](/img/structure/B380447.png)
![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide](/img/structure/B380449.png)
![4-Ethyl 2-methyl 5-[({[5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380451.png)
![5-(4-Chlorophenyl)-4-(3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B380452.png)